molecular formula C18H23ClOSi B13427979 (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane

Cat. No.: B13427979
M. Wt: 318.9 g/mol
InChI Key: IIRJSUVDKAZXQU-UHFFFAOYSA-N
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Description

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is an organic compound with the molecular formula C18H23ClOSi and a molecular weight of 318.913 g/mol . This compound is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a 4-chloro-3-(4-ethoxybenzyl) group. It is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane typically involves the reaction of 4-chloro-3-(4-ethoxybenzyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is not well-documented. its reactivity is primarily due to the presence of the chloro and ethoxybenzyl groups, which can participate in various chemical reactions. The trimethylsilyl group provides stability and can be used as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is unique due to the combination of the chloro, ethoxybenzyl, and trimethylsilyl groups, which provide distinct reactivity and stability properties. This makes it a valuable compound in organic synthesis and various research applications .

Properties

Molecular Formula

C18H23ClOSi

Molecular Weight

318.9 g/mol

IUPAC Name

[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-trimethylsilane

InChI

InChI=1S/C18H23ClOSi/c1-5-20-16-8-6-14(7-9-16)12-15-13-17(21(2,3)4)10-11-18(15)19/h6-11,13H,5,12H2,1-4H3

InChI Key

IIRJSUVDKAZXQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[Si](C)(C)C)Cl

Origin of Product

United States

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